2-Selenouridine

Description

Significance of Post-Transcriptional Modifications in RNA Function and Regulation

Following the transcription of genetic information from DNA to RNA, the resulting RNA molecule is often not yet ready for its final biological role. It undergoes a series of chemical alterations known as post-transcriptional modifications. These modifications are critical for the proper function and regulation of RNA, expanding its functional capacity far beyond that of a simple messenger. The process of modifying RNA after transcription is a key layer of gene expression regulation. acs.org

These modifications can take many forms, including the addition of a 5' cap and a 3' poly-A tail to messenger RNA (mRNA) in eukaryotes, the removal of non-coding sequences (introns) through splicing, and a vast array of chemical alterations to the nucleotide bases themselves. uniprot.orgresearchgate.net Such chemical modifications, which number in the hundreds, include methylation, pseudouridylation, thiolation, and selenation. uniprot.org

The functional consequences of these modifications are profound and diverse. They are crucial for fine-tuning gene expression after the initial transcription has occurred. uniprot.org These alterations can:

Enhance Stability: Modifications like the 5' cap and poly-A tail protect mRNA from being broken down by enzymes called exonucleases, thereby increasing the molecule's lifespan and the amount of protein that can be produced from it. acs.orgresearchgate.net

Modulate Structure: Chemical changes to bases can alter the RNA's three-dimensional structure. This can affect how the RNA interacts with proteins and other nucleic acids, influencing processes like ribosome assembly and function. acs.org

Regulate Function: In transfer RNA (tRNA), modified nucleosides, particularly in the anticodon loop, are essential for the accurate and efficient decoding of mRNA codons during protein synthesis. They ensure the correct amino acid is added to the growing polypeptide chain. mdpi.com

Control Gene Expression: By influencing RNA stability, localization, and translation efficiency, these modifications allow cells to respond rapidly to environmental changes and cellular signals. uniprot.org

In essence, post-transcriptional modifications represent a vital regulatory toolkit that dramatically diversifies the functional repertoire of RNA, enabling the complexity of biological processes observed in all domains of life. researchgate.net

Historical Perspective and Discovery of 2-Selenouridine in Biological Systems

The discovery of selenium's incorporation into nucleic acids marked a significant step in understanding the biological roles of this trace element. While selenium was known to be a component of certain proteins (as selenocysteine), its presence in RNA was a later finding. Research into modified nucleosides led to the identification of this compound and its derivatives as naturally occurring components in bacterial transfer RNAs (tRNAs). nih.gov

Key discoveries in the timeline of this compound include:

Identification in tRNA: 5-methylaminomethyl-2-selenouridine (B1232246) (mnm⁵Se²U) and later 5-carboxymethylaminomethyl-2-selenouridine (cmnm⁵Se²U) were identified in the tRNAs of several bacterial species. mdpi.com These modified nucleosides were found specifically at the "wobble" position (position 34) of the anticodon in tRNAs for lysine (B10760008) (Lys), glutamic acid (Glu), and glutamine (Gln). uniprot.orgnih.govebi.ac.uk This position is critical for the correct reading of mRNA codons. mdpi.com

Elucidation of the Precursor: It was determined that 2-selenouridines are synthesized in the cell from their sulfur-containing analogs, 2-thiouridines. mdpi.com The selenium atom directly replaces the sulfur atom at the C2 position of the uridine (B1682114) base. nih.gov

Discovery of the Synthesizing Enzyme: The enzymatic activity responsible for this conversion was first described in 1992 in extracts from Salmonella enterica. nih.gov This activity was shown to convert 5-methylaminomethyl-2-thiouridine (B1677369) into its seleno-derivative in the presence of a selenium donor. nih.gov Subsequently, the enzyme responsible was isolated, purified, and named tRNA this compound synthase, now commonly known as SelU. uniprot.orgnih.gov Disruption of the gene for SelU was found to eliminate the incorporation of selenium into tRNA. uniprot.org

These foundational discoveries established this compound as a unique, post-transcriptionally modified nucleoside with a specific location and biosynthetic pathway in bacteria, paving the way for further investigation into its precise function and the mechanisms governing its formation.

| Milestone | Description | Year | References |

| Enzymatic Activity Described | The enzymatic activity that converts a thiouridine derivative to a selenouridine derivative in tRNA is first reported in Salmonella enterica. | 1992 | nih.gov |

| Enzyme Isolated and Named | The enzyme responsible for the conversion is isolated and named tRNA this compound synthase (SelU). | 1994 | nih.gov |

| SelU Function Confirmed | The E. coli ybbB gene (now selU) is confirmed to encode a selenophosphate-dependent tRNA this compound synthase. | 2004 | uniprot.org |

Contemporary Research Landscape and Unanswered Questions Regarding this compound

Current research on this compound focuses on elucidating the intricate details of its biosynthesis, its precise role in translation, and the chemical properties that selenium imparts to the tRNA molecule. A significant breakthrough has been the discovery that the conversion of 2-thiouridine (B16713) (S²U) to this compound (Se²U) is not a direct sulfur-for-selenium swap. Instead, it is a complex, two-step process catalyzed by the single, dual-function enzyme SelU. uniprot.orgmdpi.comnih.gov

The established pathway is as follows:

Geranylation: SelU first catalyzes the attachment of a hydrophobic geranyl group (a C10 isoprenoid) to the sulfur atom of the 2-thiouridine residue within the tRNA, using geranyl pyrophosphate as a cofactor. This creates an S-geranyl-2-thiouridine (geS²U) intermediate. acs.orgnih.govresearchgate.net

Selenation: The same enzyme, SelU, then uses selenophosphate (the activated form of selenium) to displace the S-geranyl group, resulting in the final this compound product. acs.orguniprot.orgmdpi.com

This discovery has opened new avenues of inquiry and highlighted several unresolved questions that form the basis of the contemporary research landscape:

| Research Area | Key Findings & Unanswered Questions |

| Enzyme Mechanism | Findings: SelU is a dual-function enzyme with two distinct catalytic activities (geranylation and selenation). acs.orgmdpi.com It has high substrate specificity for geranyl pyrophosphate over other prenyl groups for the first step. researchgate.netUnanswered Questions: How does a single enzyme, SelU, orchestrate two mechanistically different reactions? acs.org What is the precise three-dimensional structure of SelU, particularly when bound to its tRNA substrate, that allows for this complex transformation? mdpi.comnih.gov |

| Biological Function | Findings: The presence of this compound at the wobble position helps the tRNA to read synonymous mRNA codons ending in 'A' and 'G' more efficiently, potentially improving the accuracy and speed of protein synthesis. mdpi.comnih.govUnanswered Questions: Why exactly did nature evolve to use selenium for this purpose, when sulfur-modified uridines also perform similar functions? mdpi.com Does this compound have roles beyond codon recognition, such as acting as an antioxidant within the cell due to selenium's redox-active properties? researchgate.netmdpi.com |

| Role of the Geranyl Intermediate | Findings: The S-geranylated form of 2-thiouridine is a necessary intermediate in the biosynthesis of this compound. nih.govUnanswered Questions: What is the evolutionary and biochemical reason for using such a large, hydrophobic geranyl group as a leaving group in the hydrophilic environment of RNA? oup.com Could the geranylated tRNA itself have a transient biological function before being converted to the final seleno-form? oup.com |

These questions drive ongoing studies using a combination of structural biology, biochemistry, and molecular genetics to fully understand the importance of this unique selenium-containing nucleoside in the intricate world of RNA biology.

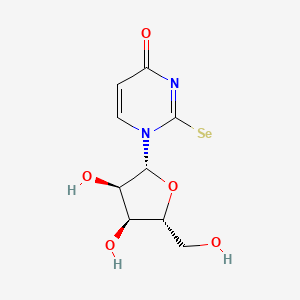

Structure

2D Structure

Properties

Molecular Formula |

C9H11N2O5Se |

|---|---|

Molecular Weight |

306.16 g/mol |

InChI |

InChI=1S/C9H11N2O5Se/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2/t4-,6-,7-,8-/m1/s1 |

InChI Key |

TWOVIZAOOQTESM-XVFCMESISA-N |

Isomeric SMILES |

C1=CN(C(=NC1=O)[Se])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C1=CN(C(=NC1=O)[Se])C2C(C(C(O2)CO)O)O |

Synonyms |

2-selenouridine |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of 2 Selenouridine

Identification in Specific Transfer RNAs (tRNAs)

2-Selenouridine and its derivatives are naturally occurring modified nucleosides found within specific transfer RNA (tRNA) molecules. mdpi.comresearchgate.netoup.com These modifications are not randomly distributed but are precisely located to fulfill specific biological roles.

Association with Lysine (B10760008), Glutamate (B1630785), and Glutamine Isoaccepting tRNAs

The presence of this compound derivatives is predominantly associated with tRNAs that accept the amino acids lysine, glutamate, and glutamine. researchgate.netoup.compnas.org Specifically, 5-methylaminomethyl-2-selenouridine (B1232246) (mnm⁵Se²U) has been identified in tRNA isoacceptors for lysine and glutamate. mdpi.comresearchgate.net Another derivative, 5-carboxymethylaminomethyl-2-selenouridine (cmnm⁵Se²U), is found in tRNA for glutamine. mdpi.comnih.gov In some instances, 5-aminomethyl-2-selenouridine (nm⁵Se²U) has also been identified. researchgate.netnih.gov

Localization at the Wobble Position (Position 34) of the Anticodon Loop

These selenonucleosides are consistently found at position 34 of the tRNA, which is known as the wobble position in the anticodon loop. mdpi.comresearchgate.netoup.compnas.orgmdpi.com This specific placement is critical for the accurate decoding of messenger RNA (mRNA) codons during protein synthesis. oup.compnas.org The modification at the wobble position helps to fine-tune the codon-anticodon interaction, ensuring translational fidelity. oup.comnih.gov

Phylogenetic Presence Across Diverse Biological Domains

The occurrence of this compound is not limited to a single domain of life, indicating its ancient evolutionary origin. nih.govnih.gov

Bacterial Systems

This compound and its derivatives have been extensively studied in various bacterial species. It has been identified in the tRNA of Gram-negative bacteria such as Escherichia coli and Salmonella enterica, as well as in Gram-positive bacteria like Clostridium sticklandii. mdpi.comresearchgate.netpnas.orgnih.govnih.gov In E. coli, the enzyme tRNA this compound synthase (SelU) is responsible for the conversion of 2-thiouridine (B16713) to this compound. researchgate.netuniprot.orguniprot.org

Archaea

Evidence for this compound has also been found in the domain of Archaea. mdpi.comresearchgate.net Notably, it has been identified in the methanogenic archaeon Methanococcus vannielii. mdpi.comresearchgate.netnih.gov In some archaea, such as Methanococcus maripaludis, the enzyme responsible for its synthesis is a bipartite ortholog of the bacterial YbbB protein. mdpi.comnih.gov

Evidence in Eukaryotic Organisms

The presence of seleno-tRNAs has been reported in eukaryotic organisms, including mammalian cells and plants. researchgate.netnih.gov For instance, they have been found in mouse leukemia cells and bovine liver cells. nih.gov Plant species where evidence of seleno-tRNAs has been found include germinating barley, wild carrot, tobacco, and rice cells. nih.govnih.gov While the exact structures of the selenium-containing nucleosides in many eukaryotes are yet to be fully elucidated, these findings suggest a widespread, albeit not universal, role for this compound across all three domains of life. nih.govnih.gov

Interactive Data Tables

| This compound Derivative | Associated tRNA Isoacceptor | References |

|---|---|---|

| 5-methylaminomethyl-2-selenouridine (mnm⁵Se²U) | Lysine, Glutamate | mdpi.comresearchgate.net |

| 5-carboxymethylaminomethyl-2-selenouridine (cmnm⁵Se²U) | Glutamine | mdpi.comnih.gov |

| 5-aminomethyl-2-selenouridine (nm⁵Se²U) | Not specified | researchgate.netnih.gov |

| Domain | Example Organisms | References |

|---|---|---|

| Bacteria | Escherichia coli, Salmonella enterica, Clostridium sticklandii | researchgate.netpnas.orgnih.govnih.gov |

| Archaea | Methanococcus vannielii, Methanococcus maripaludis | mdpi.comresearchgate.netmdpi.comnih.gov |

| Eukarya | Mammalian cells (mouse, bovine), Plants (barley, carrot, tobacco) | researchgate.netnih.govnih.gov |

Naturally Occurring 5-Substituted this compound Derivatives

Several derivatives of this compound, characterized by substitutions at the 5-position of the pyrimidine (B1678525) ring, are found in nature. These modifications are primarily located in the transfer RNA (tRNA) of various organisms, particularly bacteria and archaea. mdpi.comnih.gov The presence of these selenium-containing nucleosides is significant as they are found at the "wobble" position (position 34) of the tRNA anticodon. mdpi.comnih.gov This position is crucial for the accurate recognition of mRNA codons during protein synthesis. nih.govrsc.org

Four primary 5-substituted this compound derivatives have been identified in bacterial tRNAs:

5-methylaminomethyl-2-selenouridine (mnm⁵Se²U) : This is the most abundant and well-studied derivative. mdpi.com It is found in the tRNA isoacceptors for lysine (tRNALys) and glutamate (tRNAGlu). mdpi.comnih.govnih.gov Its presence has been confirmed in bacteria such as Escherichia coli and Clostridium sticklandii. nih.govnih.gov

5-carboxymethylaminomethyl-2-selenouridine (cmnm⁵Se²U) : This derivative is typically found in the tRNA specific for glutamine (tRNAGln). mdpi.comnih.govmdpi.com

5-aminomethyl-2-selenouridine (nm⁵Se²U) : This is another identified derivative found in bacterial tRNA. mdpi.comnih.gov

This compound (Se²U) : The base compound itself, without a 5-substitution, has also been identified as a natural modification in tRNA. mdpi.comnih.gov

Research into the archaeon Methanococcus vannielii has revealed that seleno-tRNAs constitute a significant portion (13-20%) of the total tRNA population. pnas.orgpnas.org In this organism, approximately 60% of the incorporated selenium is in the form of 5-methylaminomethyl-2-selenouridine, with the remaining 40% present as another, distinct derivative of this compound. pnas.orgpnas.org While selenium-containing tRNAs have also been detected in mammalian cells, such as mouse leukemia and bovine liver cells, and in various plants, the precise chemical structures of the selenonucleosides in these organisms have not been as extensively characterized as in bacteria. nih.gov

The biosynthesis of these derivatives is a complex enzymatic process. In bacteria, the enzyme tRNA this compound synthase (also known as SelU) catalyzes the conversion of the corresponding 2-thiouridine precursors into this compound derivatives. ebi.ac.ukuniprot.orgresearchgate.net

Interactive Data Table: Naturally Occurring 5-Substituted this compound Derivatives in tRNA

The table below summarizes the key this compound derivatives found in nature, the tRNA molecules they modify, and the organisms where they have been identified.

| Derivative Name | Abbreviation | Modified tRNA | Organism(s) |

| 5-methylaminomethyl-2-selenouridine | mnm⁵Se²U | tRNALys, tRNAGlu | Escherichia coli, Clostridium sticklandii, Methanococcus vannielii mdpi.comnih.govpnas.org |

| 5-carboxymethylaminomethyl-2-selenouridine | cmnm⁵Se²U | tRNAGln | Bacteria mdpi.comnih.gov |

| 5-aminomethyl-2-selenouridine | nm⁵Se²U | tRNA | Bacteria mdpi.comnih.gov |

| This compound | Se²U | tRNA | Bacteria mdpi.comnih.gov |

Biosynthetic Pathways of 2 Selenouridine in Vivo

Precursor Utilization: 2-Thiouridine (B16713) (S2U) as the Substrate.pnas.orgmdpi.com

The journey to synthesize 2-selenouridine begins with its sulfur-containing analog, 2-thiouridine (S2U). pnas.orgmdpi.com S2U is a modified nucleoside found at the wobble position (position 34) of the anticodon loop in specific bacterial tRNAs, such as those for lysine (B10760008), glutamic acid, and glutamine. oup.comuniprot.orgrsc.org The biosynthesis of S2U itself is a complex process requiring multiple enzymes. rsc.org In Escherichia coli, this involves the IscS protein, a sulfur-relay system composed of Tus proteins, and MnmA as the final thiolation enzyme. rsc.org Once formed, the 2-thiouridine residue within the tRNA molecule serves as the direct precursor for the synthesis of this compound. mdpi.compnas.org The conversion involves the replacement of the sulfur atom at the C2 position of the uridine (B1682114) base with a selenium atom. pnas.orgresearchgate.net This substitution is not a simple displacement but rather a carefully orchestrated enzymatic reaction.

Role of tRNA this compound Synthase (SelU/MnmH/YbbB).researchgate.netplos.orgsemanticscholar.org

The central catalyst in the conversion of S2U to Se2U is the enzyme tRNA this compound synthase, a multifunctional protein also known by the names SelU, MnmH, and YbbB. researchgate.netplos.orgsemanticscholar.org This enzyme is responsible for both the geranylation and the subsequent selenation of the 2-thiouridine residue within the tRNA. researchgate.netnih.gov In E. coli, SelU is a 41.1-kDa protein composed of 364 amino acids and is characterized by two distinct structural domains: an N-terminal rhodanese-like domain and a C-terminal P-loop containing a Walker A motif. researchgate.netplos.org

Elucidation of Dual Catalytic Activity: Geranylation and Selenation.oup.comresearchgate.netnih.gov

A remarkable feature of tRNA this compound synthase is its dual catalytic functionality. oup.comresearchgate.netnih.gov The enzyme catalyzes two mechanistically different reactions at the same position on the tRNA substrate. acs.org The first activity is geranylation, where a geranyl group is attached to the sulfur atom of the 2-thiouridine residue. oup.comresearchgate.net This reaction utilizes geranyl pyrophosphate (GPP) as the donor molecule. plos.orgacs.org The second activity is selenation, which involves the replacement of the sulfur (in its geranylated form) with selenium. researchgate.netnih.gov The rhodanese domain of the enzyme is pivotal for both activities, although the selenation activity has an absolute requirement for a catalytic cysteine residue (Cys97 in Salmonella enterica) within this domain, whereas geranylation does not. plos.orgsemanticscholar.org The P-loop domain, with its Walker A motif, is thought to be the binding site for GPP, a prerequisite for the geranylation activity. plos.orgsemanticscholar.org

S-Geranyl-2-Thiouridine (geS2U) as a Critical Reaction Intermediate.researchgate.netresearchgate.netnih.gov

The dual activity of tRNA this compound synthase proceeds through a key intermediate: S-geranyl-2-thiouridine (geS2U). researchgate.netresearchgate.netnih.gov It is now understood that the conversion of S2U to Se2U is a two-step process where the S2U-containing tRNA is first geranylated to form geS2U-tRNA. mdpi.comresearchgate.net This geranylated intermediate is then the substrate for the selenation step. nih.govuniprot.org The geranyl group is not just a placeholder; it may play a role in facilitating the subsequent reaction with the selenium donor. acs.org While geS2U can be considered an intermediate, it has also been suggested that it might have independent biological roles. oup.comoup.com The chemical transformation of S2U to geS2U and then to Se2U has been demonstrated, supporting its role as an intermediate in the cellular pathway. researchgate.netnih.gov

Selenium Donor: Selenophosphate Anion (SePO₃³⁻).pnas.orgunl.edupnas.org

The selenium atom incorporated into this compound is provided by the highly reactive selenium donor, selenophosphate (SePO₃³⁻). pnas.orgunl.edupnas.org This molecule is central to selenium metabolism, also serving as the selenium source for the synthesis of the 21st amino acid, selenocysteine (B57510). unl.edunih.govnih.gov The use of selenophosphate ensures a controlled and specific delivery of selenium for these vital biosynthetic pathways. asm.org

Synthesis of Selenophosphate by Selenophosphate Synthetase (SelD).unl.edupnas.orgasm.org

Selenophosphate is synthesized by the enzyme selenophosphate synthetase, the product of the selD gene. pnas.orgnih.govasm.org This enzyme is essential for all biological utilization of selenium. ub.edunih.gov Selenophosphate synthetase catalyzes the activation of a reduced selenium source with adenosine (B11128) 5'-triphosphate (ATP). nih.govub.edu The enzyme itself is a homodimer, and in many organisms, it is a selenoprotein, containing a selenocysteine residue in its active site, though some versions utilize cysteine instead. nih.govnih.gov

ATP and Selenide (B1212193) Requirements for Selenophosphate Generation.unl.edupnas.orgasm.org

The synthesis of selenophosphate is an ATP-dependent reaction. unl.edupnas.orgasm.org Selenophosphate synthetase utilizes ATP and a reduced form of selenium, likely hydrogen selenide (HSe⁻), as substrates. unl.eduasm.org The reaction involves the transfer of the gamma-phosphate group of ATP to selenide, producing selenophosphate, AMP, and inorganic phosphate. nih.govasm.orgrcsb.org The enzyme's activity is also dependent on the presence of magnesium and potassium ions. nih.govrcsb.org In the absence of selenide, the enzyme can slowly hydrolyze ATP to AMP and two orthophosphates, indicating that ATP binding and its hydrolysis to ADP is independent of the selenium substrate. pnas.orgasm.orgub.edu

Involvement of Other Biosynthetic Genes and Enzymes

The in vivo synthesis of this compound is a complex, multi-enzyme process that is fundamentally dependent on the prior formation of its sulfur-containing analog, 2-thiouridine. The pathway involves the coordinated action of several genes and enzymes that first synthesize the thiolated precursor, which is then converted to the final selenated nucleoside.

The iscS gene is indispensable for the biosynthesis of this compound in the tRNA of organisms like Escherichia coli. pnas.orgnih.gov This gene encodes the protein IscS, a NifS-like cysteine desulfurase that plays a pivotal role in general sulfur and selenium metabolism. nih.govnih.gov The IscS enzyme catalyzes the removal of sulfur from L-cysteine and selenium from L-selenocysteine, forming L-alanine in the process. pnas.orgnih.gov This function positions IscS as a primary sulfur-delivery protein for numerous biosynthetic pathways, including those for thiamin, biotin, and iron-sulfur clusters. pnas.orgasm.org

Research has demonstrated that IscS is essential for the formation of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U), which is the direct precursor for 5-methylaminomethyl-2-selenouridine (B1232246). pnas.orgresearchgate.net Studies using E. coli strains with a deleted iscS gene revealed a complete inability to synthesize both mnm⁵s²U and its selenated derivative. pnas.orgnih.gov In contrast, the absence of other NifS-like proteins, such as CSD and CsdB, did not prevent the formation of these modified nucleosides, highlighting the specific and critical role of IscS in this pathway. pnas.orgnih.gov These findings establish a dual function for IscS, confirming its essential involvement in mobilizing sulfur for the initial thiolation step required before selenation can occur. pnas.orgpnas.org

The mnmA gene (also known as trmU or asuE) encodes the enzyme tRNA-specific 2-thiouridylase MnmA, which executes a crucial step in the pathway. uniprot.orgresearchgate.net The MnmA enzyme is responsible for the 2-thiolation of uridine at the wobble position (U34) in the anticodon loop of specific tRNAs, namely those for glutamic acid, glutamine, and lysine. uniprot.orgmdpi.com This reaction, which forms 2-thiouridine (s²U), is the foundational modification upon which this compound is built. rsc.org

The thiolation process catalyzed by MnmA is the committed step for introducing the sulfur atom that will later be exchanged for selenium. asm.org The sulfur itself is provided by the IscS-dependent sulfur-relay system. uniprot.orgrsc.org The MnmA enzyme utilizes ATP to activate the C2 position of the uridine base by adenylation, which facilitates the subsequent nucleophilic attack and transfer of sulfur from a persulfide intermediate on a catalytic cysteine residue within the enzyme. uniprot.orgmdpi.com Consequently, mutations in the mnmA gene completely block the formation of the s²-group. researchgate.netplos.org This prevents the synthesis of 2-thiouridine and, by extension, makes the subsequent formation of this compound impossible, as the necessary thiolated substrate is absent. asm.orgplos.org

Contribution of the iscS Gene in Sulfur and Selenium Metabolism

Regulatory Mechanisms Governing this compound Biosynthesis

The biosynthesis of this compound is regulated at several levels, primarily through substrate availability, which links its formation to the broader metabolic states of sulfur and selenium within the cell. The most direct point of regulation is the conversion of the 2-thiouridine precursor to this compound. This final step is catalyzed by the enzyme tRNA this compound synthase (known as SelU, MnmH, or the product of the ybbB gene). genesilico.plmdpi.com

This enzymatic conversion is dependent on two key factors: the presence of the 2-thiouridine-modified tRNA substrate and the availability of a selenium donor, which is typically selenophosphate (SePO₃²⁻). asm.orggenesilico.pl Therefore, the level of this compound in tRNA is directly influenced by the concentration of selenium in the cellular environment. researchgate.netasm.org When selenium is available, a significant fraction—reportedly up to 40-50%—of the 2-thiouridine-containing tRNA population can be converted into the this compound form. asm.org

A further layer of regulation is imposed by the interconnectivity of cellular sulfur trafficking. mdpi.com The IscS enzyme, which initiates the pathway by providing sulfur for the MnmA-catalyzed thiolation, also supplies sulfur for other vital processes. pnas.orgasm.org This competition for a common sulfur source implies a systemic regulation of sulfur flow, which indirectly controls the amount of 2-thiouridine precursor available for selenation. mdpi.com Recent findings also suggest that the SelU-catalyzed reaction may proceed through a geranylated intermediate (2-geranylthiouridine), which would introduce another regulatory checkpoint dependent on the availability of geranyl pyrophosphate. rsc.orgnih.gov

Data Tables

Key Genes and Enzymes in this compound Biosynthesis

| Gene Name(s) | Enzyme Name | Function in Pathway |

| iscS | Cysteine Desulfurase IscS | Mobilizes sulfur from L-cysteine for the initial thiolation step. pnas.orgnih.gov |

| mnmA (trmU) | tRNA-specific 2-thiouridylase MnmA | Catalyzes the ATP-dependent thiolation of U34 in tRNA to form 2-thiouridine. uniprot.orgmdpi.com |

| ybbB (selU, mnmH) | tRNA this compound synthase | Catalyzes the final conversion of 2-thiouridine to this compound using selenophosphate. asm.orggenesilico.pl |

| selD | Selenophosphate Synthetase | Synthesizes selenophosphate, the selenium donor for the final selenation step. asm.org |

Molecular Mechanisms and Biological Functions in Rna Biology

Impact on Codon-Anticodon Recognition and Translational Fidelity

The presence of 2-selenouridine at the wobble position of tRNA has a profound impact on the accuracy of codon recognition, ensuring that the correct amino acid is incorporated into the growing polypeptide chain. This is achieved through several key mechanisms.

Research indicates that tRNAs containing 5-substituted 2-selenouridines (R5Se2U) at the wobble position exhibit a preference for reading synonymous codons ending in guanine (B1146940) (NNG-3') over those ending in adenine (B156593) (NNA-3'). nih.govresearchgate.netmdpi.com This is in contrast to their 2-oxo- and some 2-thio-uridine counterparts, which preferentially recognize NNA-3′ codons. nih.govresearchgate.net This selective recognition is attributed to the unique structural and chemical properties conferred by the selenium atom. nih.gov At physiological pH, these modified selenouridines exist predominantly in a zwitterionic form, which facilitates efficient base pairing with guanine. nih.govresearchgate.netmdpi.com This "new wobble base pair" is accommodated by the ribosome's architecture, allowing for the preferential decoding of NNG codons. nih.govresearchgate.netmdpi.com This dynamic interplay between different modifications at the wobble position suggests a sophisticated mechanism for regulating gene expression at the translational level by influencing which synonymous codons are read. nih.govresearchgate.net

The substitution of oxygen with selenium at the C2 position of uridine (B1682114) significantly enhances the specificity of base pairing. oup.com While unmodified uridine can form a "wobble" pair with guanosine (B1672433) (U-G), the presence of selenium in this compound restricts this non-canonical pairing. nih.govresearchgate.net The larger atomic radius of selenium compared to oxygen creates steric hindrance and weakens the hydrogen bonding that would occur in a Se2U-G pair. oup.com This leads to a thermodynamic destabilization of the Se2U-G wobble pair, thereby increasing the discrimination against it. oup.comnih.govresearchgate.net Conversely, the Se2U-A Watson-Crick base pair remains stable, ensuring accurate decoding of the intended codon. nih.govresearchgate.net This enhanced specificity is crucial for maintaining the fidelity of protein synthesis. oup.com

The preferential reading of certain codons by tRNAs with modified nucleosides like this compound directly influences the translation of genes with specific codon usage patterns, a phenomenon known as codon bias. researchgate.netwikipedia.org Organisms often exhibit a preference for using certain synonymous codons over others in their coding sequences. wikipedia.org The presence and level of tRNA modifications can modulate the efficiency with which these biased codons are translated. researchgate.net For instance, the ability of Se2U-containing tRNAs to preferentially recognize NNG codons suggests that the expression of genes enriched in these codons can be regulated by the availability of selenated tRNAs. nih.govresearchgate.net This provides a mechanism for cells to fine-tune protein expression profiles in response to different conditions, such as stress or developmental changes, by altering the modification status of their tRNA pool. researchgate.net

Enhanced Base Pairing Specificity and Discrimination against Uridine-Guanosine Wobble Pairs

Contribution to Ribosomal Dynamics and Protein Synthesis Efficiency

Post-transcriptional modifications at the wobble position, including thiolation and selenation, play a crucial role in maintaining the correct reading frame during translation. mdpi.comresearchgate.net The absence or alteration of these modifications can lead to frameshift mutations, where the ribosome shifts its reading frame, resulting in the synthesis of a non-functional or truncated protein. plos.org The presence of 2-thiouridine (B16713), the precursor to this compound, has been shown to reduce frameshifting and promote proper codon recognition. rsc.org The geranylated intermediate in the conversion of 2-thiouridine to this compound has also been implicated in reducing frameshift errors. researchgate.net By ensuring stable and accurate codon-anticodon pairing, this compound contributes to the proper translocation of the ribosome along the mRNA, thus preventing deviations from the correct reading frame. diva-portal.org

Influence on Translational Accuracy

Effects on RNA Structure, Conformation, and Dynamics

The incorporation of this compound (Se2U) into RNA molecules induces notable changes in their structural and dynamic properties. These alterations are primarily attributed to the larger atomic radius of selenium compared to the oxygen atom it replaces in uridine.

Conformational Preferences and Structural Adaptations within RNA

The orientation of the nucleobase relative to the sugar, defined by the glycosidic torsion angle (χ), in this compound typically falls within the anti range, which is a common feature for nucleosides within an RNA helix. nih.gov

Influence on tRNA Folding and Duplex Stability

The presence of this compound at the wobble position (position 34) of the anticodon loop in certain transfer RNAs (tRNAs) has a profound impact on their function. nih.govptbioch.edu.pl This modification enhances the thermodynamic stability of RNA duplexes, particularly when forming a base pair with adenosine (B11128) (A). nih.govnih.gov The stabilizing effect is more significant for Se2U-A pairs than for its sulfur-containing counterpart, 2-thiouridine (S2U). nih.gov

Conversely, the 2-seleno modification restricts the formation of "wobble" base pairs with guanosine (G). nih.govnih.gov This increased specificity for adenine over guanine is crucial for the accurate decoding of messenger RNA (mRNA) codons during protein synthesis. oup.com By favoring pairing with A-ending codons and discriminating against G-ending codons, this compound helps to ensure translational fidelity. oup.com The enhanced stability of the codon-anticodon interaction is critical for efficient and accurate protein synthesis. rsc.org

Redox Chemistry and Potential Antioxidant Capacity in Cells

This compound exhibits a rich redox chemistry, a characteristic feature of organoselenium compounds. This reactivity suggests a potential role in cellular antioxidant defense mechanisms. researchgate.netnih.govnih.gov

Susceptibility to Oxidation and Formation of Diselenide Intermediates

Compared to its sulfur analog, 2-thiouridine, this compound is significantly more susceptible to oxidation. nih.govnih.govmdpi.com In the presence of oxidizing agents like hydrogen peroxide, this compound is readily oxidized. nih.govmdpi.com The initial product of this oxidation is a diselenide intermediate, (Se2U)2. researchgate.netnih.govmdpi.com This diselenide is an unstable species that can undergo further reactions. nih.govmdpi.com Studies on the related compound 2-selenouracil (B97483) have shown that it is more prone to oxidation than 2-thiouracil, initially forming a diselenide which can then transform into other products. nih.govmdpi.com

The oxidation of this compound can ultimately lead to its decomposition, yielding uridine and elemental selenium. nih.govmdpi.com This high reactivity with oxidizing agents points to a potential role for this compound in protecting other biomolecules from oxidative damage. nih.govmdpi.comresearchgate.net

Reversibility of Oxidized States by Reducing Agents

A key aspect of the redox chemistry of this compound is the reversibility of its oxidation. researchgate.netnih.gov The diselenide intermediate formed upon oxidation can be efficiently reduced back to this compound by common cellular reducing agents. researchgate.netnih.govmdpi.com This capacity for reversible oxidation and reduction suggests that this compound in tRNA could function as a renewable antioxidant, scavenging reactive oxygen species (ROS) and then being regenerated by the cell's reducing machinery. researchgate.netnih.govmdpi.com This cyclical process would allow it to participate in maintaining cellular redox homeostasis. nih.gov

Role in Epitranscriptomic Regulation of Gene Expression

This compound is a key player in the epitranscriptome, the collection of chemical modifications to RNA that regulate gene expression without altering the underlying genetic sequence. nih.govresearchgate.netnih.gov Its presence in tRNA, particularly at the wobble position, has significant regulatory consequences. nih.govmdpi.com

The modification of uridine to this compound is a post-transcriptional event catalyzed by enzymes such as tRNA this compound synthase (SelU). nih.govalbany.edu This enzyme is responsible for converting 5-substituted 2-thiouridine into 5-substituted this compound in the anticodons of specific tRNAs, such as those for lysine (B10760008), glutamic acid, and glutamine. nih.govresearchgate.netalbany.edu

The presence of this compound in the anticodon loop influences codon-anticodon recognition, thereby modulating the rate and efficiency of translation. researchgate.netmdpi.com It has been proposed that tRNAs containing 5-substituted 2-selenouridines may preferentially read codons ending in guanine (NNG), in contrast to their 2-thio and unmodified counterparts which favor codons ending in adenine (NNA). mdpi.com This differential codon recognition provides a mechanism for regulating the expression of specific genes based on their codon usage. mdpi.com The interplay between the levels of uridine, 2-thiouridine, and this compound modified tRNAs could therefore be a critical factor in the fine-tuning of gene expression at the translational level. mdpi.com

Enzymology and Structural Biology of Trna 2 Selenouridine Synthase Selu

Biochemical Characterization of SelU Enzyme Activity

The enzymatic activity of SelU has been characterized through various studies, revealing its substrate specificity and cofactor requirements. The enzyme catalyzes both the geranylation of 2-thiouridine-containing RNA (S2U-RNA) and the subsequent selenation of the S-geranylated intermediate (geS2U-RNA). researchgate.netnih.gov

SelU exhibits high substrate specificity for the prenylation reaction, exclusively utilizing geranyl pyrophosphate (gePP), a C10 isoprenoid. researchgate.netnih.gov Studies have shown that other prenyl pyrophosphates, such as dimethylallyl pyrophosphate (C5), farnesyl pyrophosphate (FPP) (C15), and geranylgeranyl pyrophosphate (C20), are not substrates for the geranylation reaction catalyzed by SelU. lodz.plresearchgate.netnih.gov While SelU shows strict specificity for gePP in the geranylation step, it displays broader specificity in the subsequent selenation step. researchgate.net Chemically synthesized S2U-RNAs containing different prenyl groups (methyl, dimethylallyl, geranyl, and farnesyl) were all found to undergo selenation by SelU, albeit with varying efficiencies. researchgate.netnih.gov The highest yield of the 2-selenouridine RNA (Se2U-RNA) product was observed with the geranyl and farnesyl groups. researchgate.netnih.gov

Microscale thermophoresis (MST) has been used to measure the binding affinity of SelU for various prenyl pyrophosphates. These experiments confirmed a micromolar range affinity for gePP, while the other tested pyrophosphates either did not bind or had an affinity above 1 mM. nih.gov In silico modeling further supports these findings, indicating that gePP is the most favorable binding substrate. researchgate.netnih.gov

Table 1: Substrate Specificity of SelU for Prenyl Pyrophosphates

| Substrate | Carbon Chain Length | Geranylation Activity | Selenation of Prenylated S2U-RNA |

|---|---|---|---|

| Methyl Pyrophosphate | C1 | Not a substrate | Low efficiency |

| Dimethylallyl Pyrophosphate (dmaPP) | C5 | Not a substrate | Moderate efficiency |

| Geranyl Pyrophosphate (gePP) | C10 | Substrate | High efficiency |

| Farnesyl Pyrophosphate (FPP) | C15 | Not a substrate | High efficiency |

| Geranylgeranyl Pyrophosphate (GeGePP) | C20 | Not a substrate | Not determined |

The enzymatic activity of SelU is dependent on the presence of specific cofactors. For the geranylation reaction, geranyl pyrophosphate (gePP) serves as the essential cofactor, donating the geranyl group. nih.gov The selenation reaction, in turn, requires selenophosphate as the selenium donor. nih.govresearchgate.net

Magnesium ions (Mg²⁺) are crucial for the enzymatic activity of SelU. nih.govacs.org Optimal activity for a maltose-binding protein (MBP)-tagged SelU construct was observed at a Mg²⁺ concentration of 10 mM. nih.gov Higher concentrations of MgCl₂ were found to decrease the enzyme's activity. nih.gov It is proposed that a divalent magnesium cation may facilitate the chelation of tRNA-2-thiouridine to the active site within the N-terminal domain. acs.org

Recent studies have suggested an allosteric mechanism for SelU catalysis. acs.orgnih.gov This involves cooperativity between the N-terminal and C-terminal domains and a conformational change around the active site of the N-terminal domain. acs.orgnih.gov The binding of effector molecules at a site distinct from the active site, known as an allosteric site, can modulate the enzyme's activity by inducing a conformational change. wikipedia.orglibretexts.org In the case of SelU, it is thought that the binding of the tRNA substrate and the geranyl pyrophosphate cofactor may involve allosteric interactions that regulate the enzyme's dual functions. The binding of a small natural product, simamycin (5′-O-geranyluridine), has been shown to interact strongly with SelU, providing insights into the allosteric regulation of the enzyme. acs.orgnih.gov

Specificity for Prenyl Substrates (e.g., Geranyl Pyrophosphate)

Mechanistic Elucidation of SelU Catalysis

The mechanism by which SelU performs two distinct chemical reactions—geranylation and selenation—has been a subject of significant research. It is now understood that these reactions occur in a sequential manner. researchgate.netnih.gov

The conversion of 2-thiouridine (B16713) to this compound in tRNA, catalyzed by SelU, is a two-step process. researchgate.netnih.gov

Geranylation: The first step involves the geranylation of the 2-thiouridine residue (S2U) within the tRNA molecule. nih.govresearchgate.net SelU utilizes geranyl pyrophosphate (gePP) as the donor to attach a geranyl group to the sulfur atom of S2U, forming an S-geranyl-2-thiouridine (geS2U) intermediate. researchgate.netmdpi.com This reaction is highly specific for the geranyl group. researchgate.net

Selenation: The geS2U-RNA intermediate remains bound to the enzyme. lodz.plnih.gov In the second step, the geranylthio group (geS) is displaced by a selenium atom derived from selenophosphate (SePO₃³⁻). researchgate.netresearchgate.net This results in the formation of the final product, this compound (Se2U). mdpi.com

This stepwise mechanism (S2U-RNA → geS2U-RNA → Se2U-RNA) has been demonstrated using synthetic RNA oligonucleotides and is considered the cellular pathway for this tRNA modification. lodz.plnih.gov The S-geranyl group acts as a unique leaving group in this tRNA maturation process. researchgate.net

The proposed catalytic scheme for SelU involves the binding of the S2U-containing tRNA substrate to the enzyme. lodz.pl The enzyme then catalyzes the transfer of the geranyl group from gePP to the sulfur atom of the S2U residue. researchgate.net The resulting geS2U-tRNA intermediate is a key component of the reaction pathway. nih.gov This intermediate is then the substrate for the selenation reaction, where the geranylthio moiety is substituted by selenium from selenophosphate. lodz.plresearchgate.net

The enzyme's structure, particularly the rhodanese domain, is critical for both the geranylation and selenation steps. biorxiv.org Key residues within this domain, such as Cys97, are believed to be directly involved in the catalytic process. biorxiv.org The P-loop domain is thought to be involved in binding the pyrophosphate-containing substrate, gePP. acs.orgbiorxiv.org

Table 2: Intermediates and Products in SelU Catalysis

| Step | Substrate | Intermediate | Product | Cofactor |

|---|---|---|---|---|

| 1. Geranylation | S2U-RNA | - | geS2U-RNA | Geranyl Pyrophosphate (gePP) |

| 2. Selenation | geS2U-RNA | - | Se2U-RNA | Selenophosphate (SePO₃³⁻) |

Detailed Stepwise Conversion Mechanism

Structural Studies of SelU

To date, the crystal structure of the full-length SelU protein has not been experimentally determined. nih.gov However, significant insights into its structure have been gained through computational modeling and studies of its individual domains.

The three-dimensional structure of SelU has been predicted using the AlphaFold2 system. researchgate.netnih.gov These models suggest that SelU is composed of two distinct domains: an N-terminal rhodanese homology domain and a C-terminal P-loop domain. nih.gov The rhodanese domain contains a characteristic -Cys-X-X-Cys- active site motif, while the C-terminal domain features a Walker A motif, commonly found in ATP/GTP-binding proteins. nih.gov

Biophysical assays and NMR structural studies of the N-terminal domain of SelU in complex with the natural product simamycin have provided details about the receptor-ligand interactions. acs.org These studies support the proposed allosteric mechanism of catalysis, involving conformational changes upon substrate binding. acs.org

Recently, progress has been made in the crystallographic analysis of the Escherichia coli SelU in complex with tRNA. researchgate.net Well-formed crystals have been obtained, and diffraction data have been collected to a resolution of 3.10 Å. researchgate.net The phasing of this data was achieved using the AlphaFold2-predicted structure as a search model, and electron density maps have confirmed the presence of two SelU-tRNA complexes in the asymmetric unit. researchgate.net The full elucidation of this crystal structure is expected to provide detailed atomic-level insights into how SelU recognizes its tRNA substrate and catalyzes the dual reactions of geranylation and selenation.

Predicted Three-Dimensional Structures and Domain Organization (e.g., Rhodanese-like domain)

Although the crystal structure of the full SelU protein has not yet been experimentally determined, significant insights into its three-dimensional architecture and domain organization have been gained through predictive modeling and analysis of its amino acid sequence. nih.gov

The predicted structure of SelU, notably from the AlphaFold v2.0 system, reveals a protein composed of 364 amino acids with a molecular weight of approximately 41.1 kDa. nih.gov It is organized into two distinct structural domains: an N-terminal domain and a C-terminal domain. nih.govacs.org

N-Terminal Rhodanese-like Domain:

The N-terminal domain of SelU exhibits homology to the rhodanese family of enzymes. nih.govnih.govexpasy.org Rhodanese domains are known for their roles in sulfur transfer reactions, which aligns with the function of SelU in replacing a sulfur atom with selenium. nih.govresearchgate.net A key feature of this domain is a conserved active site motif, -Cys-X-X-Cys-, which is characteristic of rhodanese-like domains and is crucial for the catalytic activity. nih.gov This domain is believed to be responsible for binding the tRNA substrate. acs.org

C-Terminal P-loop Domain:

The C-terminal domain contains a P-loop motif, specifically a Walker A motif, which is commonly found in proteins that bind and hydrolyze nucleoside triphosphates like ATP or GTP. nih.gov This domain also features an isoleucyl-tRNA synthetase (IleS)-like helical region. nih.gov The presence of the intact Walker A motif is essential for the geranylation activity of SelU, suggesting it may be the binding site for geranyl pyrophosphate (GePP), the donor of the geranyl group in the initial step of the reaction. nih.gov

The following table summarizes the key domains and their predicted functions in SelU:

| Domain | Key Features | Predicted Function |

| N-Terminal Domain | Rhodanese homology, -Cys-X-X-Cys- active site | tRNA binding, sulfur/selenium transfer |

| C-Terminal Domain | P-loop (Walker A motif), IleS-like helical region | Geranyl pyrophosphate (GePP) binding, geranylation |

Table 1: Predicted domains and functions of tRNA this compound synthase (SelU).

Insights from Enzyme-tRNA Complex Investigations

While a high-resolution crystal structure of the SelU-tRNA complex is still forthcoming, initial crystallographic analyses and other biochemical studies have provided valuable insights into their interaction. researchgate.netiucr.org

Studies have shown that SelU binds specifically to tRNA molecules containing 5-substituted 2-thiouridine at the wobble position. nih.govresearchgate.net It is estimated that one molecule of SelU can bind two tRNA molecules. nih.gov The interaction is a critical prerequisite for the subsequent enzymatic reactions.

The process of converting 2-thiouridine to this compound is a two-step process catalyzed by SelU. First, the S²U-containing tRNA is geranylated to form an S-geranyl-2-thiouridine (geS²U) intermediate. nih.govmdpi.com This intermediate remains bound to the enzyme. In the second step, the geranylthiol group is displaced by selenophosphate, leading to the formation of this compound. nih.govmdpi.com

Recent crystallographic studies of an Escherichia coli SelU–tRNA complex have successfully produced crystals and collected diffraction data at a resolution of 3.10 Å. researchgate.netiucr.orgresearchgate.net The phase was determined using the AlphaFold2-predicted SelU structure as a model, and electron-density mapping confirmed the presence of two SelU–tRNA complexes in the asymmetric unit. researchgate.netresearchgate.net These ongoing structural studies are expected to provide a detailed atomic-level view of how SelU recognizes and modifies its tRNA substrate.

Synthetic Methodologies for 2 Selenouridine and Selenouridine Containing Rna in Research

Chemical Synthesis Approaches for 2-Selenouridine Derivatives

Chemical synthesis provides a versatile platform for producing this compound and its derivatives, enabling the site-specific incorporation of this modified nucleoside into oligonucleotides. Several methods have been developed, each with its own advantages and limitations.

Glycosylation of Silylated 2-Selenouracil (B97483)

An early approach to synthesizing this compound involved the glycosylation of silylated 2-selenouracil. nih.gov This method, while successful in producing this compound (Se2U) and 5-methylaminomethyl-2-selenouridine (B1232246) (mnm5Se2U), was characterized by low coupling yields. nih.gov The synthesis of 2-thiouracil, a precursor, can be achieved through the glycosidation of acylated ribofuranose with silylated 2-thiouracil. oup.com

2-Selenium Functionalization of Iso-cytidine

A slightly more effective method for generating this compound involves the 2-selenium functionalization of iso-cytidine. nih.govresearchgate.net This approach, however, utilizes highly toxic hydrogen selenide (B1212193) (H₂Se) as a reagent, posing significant safety concerns. nih.govresearchgate.net

S-Alkylation and Thioalkyl-to-Selenohydryl Substitution Methods

Currently, the most effective and widely used strategy for incorporating selenium at the 2-position of uridine (B1682114) relies on the S-alkylation of a protected 2-thiouridine (B16713) precursor, followed by a thioalkyl-to-selenohydryl substitution. nih.govresearchgate.net This multi-step process has proven to be efficient and scalable. researchgate.net

The general workflow involves:

Protection: The hydroxyl groups of 2-thiouridine are protected, often using silyl (B83357) groups like tert-butyldimethylsilyl (TBDMS). researchgate.net

S-Alkylation: The protected 2-thiouridine is then S-alkylated, commonly through S-methylation using methyl iodide or S-geranylation. nih.gov For instance, 5'-O-dimethoxytritylated 2-thiouridine derivatives can be treated with methyl iodide in the presence of triethylamine (B128534) to yield S-methylated products. nih.gov

Selenation: The S-methylated intermediate is subsequently treated with sodium hydrogen selenide (NaHSe), which is typically prepared by reducing elemental selenium with sodium borohydride. nih.govresearchgate.net This step displaces the thioalkyl group and introduces the selenohydryl group to form the desired this compound derivative. nih.govresearchgate.net This reaction is conducted under an inert atmosphere, such as argon, due to the sensitivity of seleno-compounds to oxygen. nih.gov

Deprotection: Finally, the protecting groups are removed to yield this compound. researchgate.net

This methodology has been successfully applied to synthesize various 5-substituted 2-selenouridines, such as 5-methylaminomethyl-2-selenouridine (mnm5Se2U) and 5-carboxymethylaminomethyl-2-selenouridine (cmnm5Se2U), with good yields. nih.gov For example, the selenation of S-methylated cmnm5S2U resulted in an 84% yield of the corresponding 2-seleno compound. nih.gov

| Starting Material | Key Reagents | Product | Yield |

| 5'-O-DMT-mnm5S2U | 1. Methyl Iodide, TEA; 2. NaSeH | 5'-O-DMT-mnm5Se2U | 60% |

| 5'-O-DMT-cmnm5S2U | 1. Methyl Iodide, TEA; 2. NaSeH | 5'-O-DMT-cmnm5Se2U | 84% |

Table 1: Examples of S-Alkylation and Thioalkyl-to-Selenohydryl Substitution for this compound Synthesis. nih.gov

Development of Phosphoramidite (B1245037) Precursors for Oligonucleotide Synthesis

To incorporate this compound into RNA oligonucleotides using automated solid-phase synthesis, suitably protected phosphoramidite precursors are required. The development of an efficient synthesis for the 2'-O-TBDMS-5'-O-DMT derivative of this compound has been a key achievement, enabling gram-scale preparation. researchgate.net This allows for the routine synthesis of this compound-containing RNA (Se2U-RNA) for various structural, physicochemical, and functional studies. nih.govresearchgate.net

The synthesis of 2'-Se-uridine phosphoramidites has also been reported, with coupling yields exceeding 99% when using 5-(benzylmercapto)-1H-tetrazole as the coupling reagent. nih.govnih.gov These phosphoramidites have been shown to be compatible with standard oligonucleotide synthesis protocols. nih.govnih.gov

Enzymatic Synthesis Strategies for this compound-Modified RNA

Enzymatic methods offer an alternative route to producing this compound-modified RNA, often complementing chemical synthesis approaches, particularly for generating longer RNA molecules.

Preparation of this compound Triphosphate (SeUTP)

A key step in the enzymatic synthesis of Se2U-RNA is the preparation of this compound triphosphate (SeUTP). nih.govnih.gov A method for synthesizing SeUTP has been developed, which involves the phosphorylation of 5'-DMTr-2-selenouridine. nih.gov The resulting SeUTP has been shown to be stable and is recognized as a substrate by T7 RNA polymerase. nih.govnih.gov

This allows for the in vitro transcription of RNA containing this compound. nih.govnih.gov Under optimized conditions, the transcription yield of SeU-RNA can reach up to 85% of that of the corresponding native RNA. nih.govnih.gov This enzymatic approach is particularly advantageous for molecular and structural biologists as it allows for the convenient incorporation of multiple selenium atoms into RNA under mild conditions. nih.gov The functionality of RNA produced by this method has been demonstrated by the successful transcription of a SeU-hammerhead ribozyme that retained activity similar to its native counterpart. nih.govnih.gov

In vitro RNA Transcription utilizing RNA Polymerases (e.g., T7 RNA Polymerase)

The enzymatic incorporation of this compound into RNA molecules via in vitro transcription represents a powerful method for producing longer strands of selenium-modified RNA. nih.gov This strategy is particularly favored by molecular and structural biologists. nih.gov The core of this methodology is the synthesis of this compound-5'-triphosphate (²SeUTP), which can then serve as a substrate for RNA polymerases, most notably the bacteriophage T7 RNA polymerase. nih.govnih.gov

Research has demonstrated that ²SeUTP is stable and effectively recognized by T7 RNA polymerase, allowing for its incorporation into RNA transcripts in place of uridine triphosphate (UTP). nih.govnih.gov The process begins with the chemical synthesis of ²SeUTP, which can be achieved from this compound without the need for extensive protection and deprotection steps. researchgate.net This ²SeUTP is then added to an in vitro transcription reaction mixture along with the other three canonical nucleoside triphosphates (ATP, CTP, GTP), a DNA template containing a T7 promoter, and the T7 RNA polymerase itself. nih.govneb-online.dejenabioscience.com

The polymerase travels along the DNA template and incorporates this compound at positions where adenosine (B11128) is present in the template strand. neb-online.de Through optimization of the reaction conditions, the yield of RNA containing this compound (²SeU-RNA) can be substantial, reaching up to 85% of the yield for a corresponding unmodified RNA transcript. nih.govnih.gov Studies have successfully produced various ²SeU-RNAs, including functional hammerhead ribozymes, demonstrating that the selenium modification is well-tolerated and the resulting RNAs are active. nih.gov For instance, a 69-nucleotide mutant hammerhead ribozyme containing 15 selenium atoms has been successfully synthesized and its integrity confirmed by mass spectrometry. nih.govresearchgate.net This enzymatic approach allows for the convenient incorporation of multiple selenium atoms into RNA under mild conditions. nih.gov

Table 1: Optimized Conditions for In Vitro Transcription of ²SeU-RNA with T7 RNA Polymerase

| Component | Optimized Concentration/Condition | Purpose | Reference |

|---|---|---|---|

| DNA Template | 1 µM dsDNA or 50 ng/µL linearized plasmid | Provides the sequence for RNA synthesis | nih.gov |

| NTPs | 0.5 mM each (ATP, CTP, GTP, ²SeUTP) | Building blocks for the RNA strand | nih.gov |

| T7 RNA Polymerase | 4 units/µL | Enzyme that catalyzes RNA synthesis | nih.gov |

| Buffer | 40 mM Tris-HCl (pH 7.5), 12 mM MgCl₂, 2 mM spermidine | Maintains optimal pH and provides necessary cofactors (Mg²⁺) | nih.gov |

| DTT | 10 mM | Reducing agent to maintain enzyme activity | nih.gov |

| Incubation | 3 hours at 37°C | Allows the transcription reaction to proceed to completion | nih.gov |

Biocatalytic Optimization using Thermostable Nucleoside Phosphorylases

An alternative and sustainable approach for the synthesis of the this compound nucleoside itself is through biocatalysis, specifically using thermostable nucleoside phosphorylases (NPs). scispace.comresearchgate.net This method employs a transglycosylation reaction where a thermostable pyrimidine (B1678525) nucleoside phosphorylase (PyNP) catalyzes the transfer of the ribose or deoxyribose moiety from a donor nucleoside (like uridine or thymidine) to a 2-seleno-nucleobase. scispace.comchemrxiv.org

A key challenge in the aqueous biocatalytic synthesis of 2-seleno pyrimidine nucleosides is the low solubility and stability of the 2-seleno-nucleobases. researchgate.net To overcome these limitations, researchers have optimized reaction conditions. scispace.comresearchgate.net Performing the reactions at elevated temperatures (60°C for deoxyribosyl derivatives and 80°C for ribosyl derivatives) and at an alkaline pH of 9 improves both the solubility and stability of the substrates. scispace.comchemrxiv.org Conducting the synthesis under hypoxic (low oxygen) conditions further prevents the oxidative loss and deselenation of the selenium-containing compounds. researchgate.net

Thermodynamic analysis of these transglycosylation reactions revealed that the equilibrium constants for the phosphorolysis of 2-selenopyrimidines are significantly higher (between 5 and 10) than for many other nucleosides. scispace.comresearchgate.net This indicates that the thermodynamic properties are inherently unfavorable for synthesis. researchgate.net To drive the reaction equilibrium towards the desired product, a significant excess (e.g., ten-fold) of the sugar donor is required to achieve satisfactory conversion rates of 40-48%. scispace.comchemrxiv.org Despite these challenges, the scale-up of these optimized biocatalytic conditions has successfully produced various selenium-containing nucleosides with isolated yields ranging from 6% to 40%, which is favorable compared to many established chemical routes. scispace.com

Table 2: Optimized Biocatalytic Synthesis of this compound via Transglycosylation

| Parameter | Optimized Condition | Rationale | Reference |

|---|---|---|---|

| Enzyme | Thermostable Pyrimidine Nucleoside Phosphorylase (PyNP) | Stability at high temperatures | scispace.comresearchgate.net |

| Substrates | 5 mM 2-selenouracil, 50 mM Uridine (sugar donor) | 10-fold excess of donor drives reaction equilibrium | scispace.com |

| Temperature | 80°C | Increases solubility and stability of 2-seleno-base | scispace.comchemrxiv.org |

| pH | 9 (50 mM glycine/NaOH buffer) | Increases substrate loading by deprotonating Se-nucleobases | researchgate.net |

| Atmosphere | Hypoxic (Nitrogen-saturated) | Prevents oxidation and deselenation | researchgate.net |

| Additives | 5 mM DTT | Reducing agent to protect selenium | scispace.com |

| Conversion Rate | 40-48% | Achieved with optimized conditions | scispace.comchemrxiv.org |

| Isolated Yield | 6-40% | Favorable yield compared to chemical synthesis | scispace.com |

Strategies for Improving Synthesis Yields and Scalability for Academic Applications

Improving the efficiency and scalability of this compound synthesis and its incorporation into RNA is crucial for advancing academic research in RNA structure and function. Several strategies have been developed across the different synthetic methodologies.

For Biocatalytic Synthesis: The primary strategy for improving the yield of this compound has been the optimization of the enzymatic transglycosylation process. scispace.comresearchgate.net Key improvements include:

Use of Thermostable Enzymes: Employing nucleoside phosphorylases from thermophilic organisms allows reactions to be run at higher temperatures (up to 80°C), which enhances the solubility of the 2-seleno-nucleobase. scispace.comworktribe.com

Reaction Condition Optimization: Adjusting the pH to an alkaline value (pH 9) further increases substrate solubility. researchgate.net Running reactions under a hypoxic atmosphere minimizes oxidative degradation of the selenium compound. researchgate.net

Driving Reaction Equilibrium: Since the reaction is under thermodynamic control, using a large excess of the sugar donor (e.g., 10-fold) is a critical strategy to push the equilibrium towards the product, significantly increasing conversion rates. scispace.comtandfonline.com

For In Vitro Transcription: To maximize the yield of ²SeU-RNA, optimization of the T7 RNA polymerase transcription reaction is essential. nih.gov This involves fine-tuning the concentrations of all components, including the DNA template, NTPs (including ²SeUTP), magnesium ions (a critical cofactor), and the polymerase itself. nih.govnih.gov Researchers have found that specific buffer compositions and incubation times can increase the transcription yield of ²SeU-RNA to as high as 85% of that for native RNA, making it a highly scalable method for producing large quantities of modified RNA. nih.govnih.gov

Advanced Characterization and Biophysical Probing of 2 Selenouridine in Nucleic Acids

Spectroscopic Techniques for Structural and Functional Elucidation.nih.govsenaresearch.comresearchgate.netoup.commcgill.caresearchgate.net

Spectroscopic methods are instrumental in deciphering the structural nuances and functional implications of incorporating 2-selenouridine into nucleic acids. These techniques offer insights into the conformational dynamics and reactive properties of this modified nucleoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Exchange Dynamics.nih.govsenaresearch.comresearchgate.netmcgill.caresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution. In the context of this compound-modified nucleic acids, NMR studies have provided critical insights into their conformational preferences.

The presence of the bulky selenium atom at the C2 position of the uridine (B1682114) base influences the sugar pucker conformation. nih.gov Studies have shown that the incorporation of a 2-seleno group leads to a significant increase in the population of the C3′-endo conformation of the ribose sugar, which is a characteristic feature of A-form RNA helices. nih.gov This conformational preference is attributed to repulsive steric interactions between the selenium atom and the 2′-hydroxyl group of the ribose. nih.gov The abundance of the C3'-endo conformation is reported to be around 80% in this compound, a notable increase compared to 71% in 2-thiouridine (B16713) and 53% in uridine. nih.gov

Furthermore, NMR spectroscopy can be used to study the exchange dynamics between different conformational states. For instance, in mixtures of selenol (R¹SeH) and diselenide (R²Se)₂, the exchange of the R¹ and R² groups can be monitored by ¹H or ⁷⁷Se NMR, providing information on the kinetics of these processes. mdpi.com This is particularly relevant when studying the redox behavior of this compound. mdpi.com

Table 1: Conformational Preferences of Uridine and its 2-Substituted Analogues

| Nucleoside | Sugar Pucker Conformation | Predominant Conformer | Reference |

| Uridine | C2'-endo / C3'-endo equilibrium | C2'-endo | nih.gov |

| 2-Thiouridine | Increased C3'-endo population | C3'-endo (71%) | nih.gov |

| This compound | Predominantly C3'-endo | C3'-endo (80%) | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and pH-Dependent Studies.nih.govoup.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique for monitoring chemical reactions and studying pH-dependent properties of molecules. The chromophore of this compound exhibits a characteristic absorption maximum that is sensitive to its chemical environment.

UV-Vis spectroscopy is particularly useful for monitoring the oxidation of this compound. For example, the oxidation of this compound by hydrogen peroxide can be tracked by observing changes in the UV-Vis spectrum. mdpi.com The this compound scaffold has a characteristic absorption maximum around 306–307 nm. mdpi.com Upon oxidation, this peak diminishes, and new peaks corresponding to the oxidation products appear. This allows for the kinetic analysis of the reaction under different pH conditions. mdpi.com

The pH dependence of the UV/Vis absorption spectra of nucleosides and their corresponding bases can be used to develop assays for monitoring enzymatic reactions, such as those catalyzed by nucleoside phosphorylases. mdpi.com While specific data for this compound is part of broader studies, the principle of using spectral shifts at different pH values to distinguish between the nucleoside and its base is a well-established application of UV-Vis spectroscopy. mdpi.comazom.com For instance, studies on other nucleosides show distinct spectral changes between pH 7 and 13, allowing for the quantification of reaction progress. mdpi.com

Mass Spectrometry for Identification and Characterization of Modified RNAs.senaresearch.comacs.org

Mass spectrometry (MS) is an indispensable analytical technique for the precise identification and characterization of modified nucleic acids, including those containing this compound. It provides accurate molecular weight information, which confirms the successful incorporation of the modification.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly employed to analyze this compound-containing RNA oligonucleotides. oup.comnih.gov These techniques can verify the presence of the selenium atom by the characteristic isotopic distribution pattern of selenium in the mass spectrum. For example, in the analysis of a 17-mer RNA containing 5-methylaminomethyl-2-selenouridine (B1232246) (mnm⁵Se²U), ESI-MS confirmed the expected molecular weight, validating the successful synthesis of the modified RNA. nih.gov

Furthermore, MS-based techniques are crucial in studying the biosynthesis of modified nucleosides. For instance, liquid chromatography-mass spectrometry (LC-MS) has been used to identify and characterize the intermediates and final products in the enzymatic conversion of 2-thiouridine to this compound. oup.com

Table 2: Mass Spectrometric Characterization of a this compound-Modified RNA

| RNA Species | Modification | Measured Mass (Da) | Expected Molecular Weight ( g/mol ) | Reference |

| RNALys product | This compound | 5395.58 | 5396 | nih.gov |

X-ray Crystallography and Anomalous Dispersion Techniques.oup.comnih.govanl.gov

The incorporation of selenium into nucleic acids offers a significant advantage for determining their three-dimensional structures using X-ray crystallography. The selenium atom acts as a powerful anomalous scatterer, facilitating the solution of the phase problem, a major bottleneck in macromolecular crystallography. nih.govhep.com.cn

Application in Phase Determination for RNA Structure Elucidation (MAD/SAD).nih.gov

The phase problem in X-ray crystallography arises from the loss of phase information during the measurement of diffraction intensities. The selenium atom in this compound can be used to overcome this problem through Multiwavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing techniques. nih.gov

By collecting diffraction data at multiple wavelengths around the absorption edge of the selenium atom (for MAD) or at a single wavelength where selenium exhibits significant anomalous scattering (for SAD), it is possible to determine the phases of the diffracted X-rays and thus calculate an electron density map of the molecule. anl.gov This approach has been successfully applied to determine the crystal structures of selenium-derivatized DNA and RNA molecules. senaresearch.comanl.gov The selenium K absorption edge is well-suited for producing readily interpretable electron density maps. mdpi.com

Structural Analysis of this compound within RNA Constructs.oup.comanl.gov

For instance, the crystal structure of a DNA duplex containing a 2'-methyl-seleno-uridine modification was determined to a high resolution, demonstrating that the selenium derivatization is compatible with the formation of a stable A-form duplex. anl.gov The 2'-methylseleno group was found to be located in the minor groove of the duplex. senaresearch.com These structural analyses are crucial for understanding how the 2-seleno modification influences the local conformation and interactions within the nucleic acid, which in turn affects its biological function. researchgate.net

Computational and Theoretical Modeling Studies

Computational and theoretical modeling studies have been instrumental in elucidating the nuanced structural and electronic properties of this compound (Se²U) and its impact on nucleic acid behavior. These in silico approaches provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) Calculations for Base Pairing Interactions and Zwitterionic Forms

Density Functional Theory (DFT) calculations have been pivotal in understanding the intrinsic properties of this compound, particularly its base-pairing capabilities and the nature of its ionized states. nih.govmdpi.com Studies have revealed that the pKa value for the N3H group in this compound is significantly lower than that of its natural congener, uridine, and its sulfur-containing counterpart, 2-thiouridine. mdpi.comnih.gov This increased acidity is a key factor in its behavior at physiological pH. nih.gov

For C5-substituted 2-selenouridines, such as 5-methylaminomethyl-2-selenouridine (mnm⁵Se²U) and 5-carboxymethylaminomethyl-2-selenouridine (cmnm⁵Se²U), the pKa values of the N3H group are even lower. nih.govnih.gov At a physiological pH of 7.4, these modified nucleosides exist predominantly (approximately 90%) in a zwitterionic form. nih.govnih.govdntb.gov.ua In this state, a positive charge is located on the amino alkyl side chain at the C5 position, while a negative charge is delocalized across the Se²-N3-O⁴ edge of the pyrimidine (B1678525) ring. nih.govnih.govdntb.gov.ua

DFT calculations have demonstrated that this zwitterionic form is crucial for modulating base-pairing interactions. nih.govnih.gov Specifically, the zwitterionic this compound derivative efficiently binds to guanine (B1146940), forming what has been termed a "new wobble base pair". nih.govnih.govresearchgate.netresearchgate.net This interaction is thought to be accepted by the ribosomal architecture, suggesting a functional role for this compound in translation by allowing tRNA anticodons to preferentially read 5'-NNG-3' synonymous codons. nih.govdntb.gov.ua This contrasts with 2-thio and 2-oxo precursors, which favor reading 5'-NNA-3' codons. nih.govdntb.gov.ua

| Compound | N3H pKa Value |

|---|---|

| Uridine | 9.15 mdpi.com |

| 2-Thiouridine (S²U) | 8.09 mdpi.com |

| This compound (Se²U) | 7.30 mdpi.comnih.gov |

| 5-methylaminomethyl-2-selenouridine (mnm⁵Se²U) | 6.43 nih.gov |

| 5-carboxymethylaminomethyl-2-selenouridine (cmnm⁵Se²U) | 6.55 nih.gov |

Molecular Dynamics Simulations for Conformational Dynamics and RNA Folding

Molecular dynamics (MD) simulations provide critical insights into the conformational preferences of this compound and its influence on the dynamics and folding of RNA molecules. researchgate.netnih.govalbany.edu A key structural feature of this compound is its pronounced preference for the C3'-endo conformation of the ribose sugar ring. nih.govresearchgate.net This preference is significantly higher (80%) compared to uridine (53%) and 2-thiouridine (71%). nih.govresearchgate.net The larger atomic radius of the selenium atom (1.20 Å) compared to sulfur (1.05 Å) and oxygen (0.66 Å) leads to increased repulsive steric interactions between the C2-substituent and the 2'-hydroxyl group of the ribose, thereby favoring the C3'-endo pucker. nih.govresearchgate.net This conformation is characteristic of A-form RNA helices and contributes to the pre-organization of the nucleic acid strand for duplex formation.

MD simulations have also been employed to explore how modifications like this compound affect hydrogen bonding patterns. albany.edu These simulations can quantify changes in hydrogen bond occupancy and geometry when Se²U is paired with other bases, revealing the structural basis for its altered pairing specificity. albany.edu While the selenium atom itself is not directly involved in hydrogen bonding, its electronic and steric effects modulate the hydrogen bonds formed by the nucleobase. albany.edusemanticscholar.org

Furthermore, advanced computational techniques like discrete molecular dynamics (DMD) have been developed to simulate the entire folding process of RNA molecules. nih.gov These methods, which incorporate key interactions like base-pairing and base-stacking, can predict three-dimensional RNA structures from their sequences. nih.gov Such simulations show that RNA folding is a dynamic process that can involve transient, non-native conformations. nih.gov The specific conformational properties of modified nucleosides like this compound are critical parameters in these models for accurately predicting the structure and function of seleno-RNAs. researchgate.net

Thermodynamic Analyses of RNA Duplexes and Interactions

Thermodynamic analyses quantify the stability of RNA duplexes containing this compound and the affinity of its interactions, providing a quantitative basis for its functional effects in biological systems.

Melting Temperature Studies to Assess Duplex Stability

Melting temperature (Tm) studies are a primary method for assessing the thermodynamic stability of nucleic acid duplexes. The introduction of this compound into an RNA strand has a distinct impact on duplex stability, which is dependent on its pairing partner. researchgate.net The substitution of the oxygen at the C2 position with a selenium atom generally enhances the thermodynamic stability of Se²U:A Watson-Crick base pairs in an RNA duplex. mdpi.comresearchgate.net This stabilization is attributed in part to the increased stacking interactions conferred by the larger, more polarizable selenium atom. nih.govresearchgate.net

Conversely, the Se²U modification destabilizes wobble base pairs with guanine (Se²U:G). semanticscholar.org This effect is more pronounced for this compound than for 2-thiouridine. mdpi.comnih.gov The larger size of selenium compared to oxygen and sulfur is thought to create steric hindrance that disfavors the geometry of the U:G wobble pair. semanticscholar.org This differential stability—stabilizing the intended Se²U:A pair while destabilizing the mismatched Se²U:G pair—enhances the fidelity of base pairing. researchgate.netoup.com The stability of other mispairs, such as Se²U:C, is slightly less than the native U:C mispair, while the Se²U:U mispair is found to be more stable than its native counterpart. researchgate.net

| Duplex Sequence (5'-GCAGXGUGC-3' / 3'-CGUCYACACG-5') | Pair (X:Y) | Tm (°C) | ΔTm (°C) (Se²U vs. U) |

|---|---|---|---|

| Native | U:A | 51.3 | +1.7 |

| Se-Modified | Se²U:A | 53.0 | |

| Native | U:G | 41.5 | -8.7 |

| Se-Modified | Se²U:G | 32.8 | |

| Native | U:C | 29.5 | -1.1 |

| Se-Modified | Se²U:C | 28.4 | |

| Native | U:U | 30.7 | +2.4 |

| Se-Modified | Se²U:U | 33.1 |

Data sourced from studies conducted in a buffer of 150 mM NaCl, 2 mM MgCl₂, and 10 mM Na₂HPO₄–NaH₂PO₄ (pH 6.8). semanticscholar.orgoup.com

Quantification of Interaction Affinities